

# 3-Fluoro-4-isopropoxyaniline spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Fluoro-4-isopropoxyaniline

Cat. No.: B1387104

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Fluoro-4-isopropoxyaniline**

## Introduction

**3-Fluoro-4-isopropoxyaniline**, with the molecular formula  $C_9H_{12}FNO$  and a molecular weight of 169.2 g/mol, is a substituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its utility as a chemical building block is largely due to the specific arrangement of its functional groups: a nucleophilic amine, an electron-donating isopropoxy group, and a strategically placed fluorine atom. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability and modify the pharmacokinetic properties of a drug candidate.<sup>[1]</sup>

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3-Fluoro-4-isopropoxyaniline**. The narrative moves beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of modern chemical analysis.

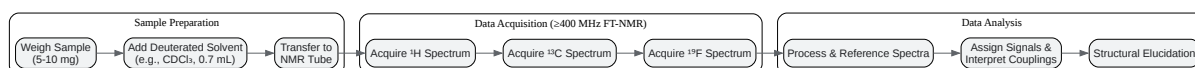
## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

**Expertise & Experience:** For a fluorinated aromatic compound, a one-dimensional  $^1\text{H}$  NMR spectrum alone is insufficient for unequivocal structure determination. A multi-nuclear strategy employing  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR is essential.[1] This approach creates a self-validating dataset:  $^1\text{H}$  NMR identifies the proton environments and their connectivity through spin-spin coupling,  $^{13}\text{C}$  NMR maps the carbon framework, and  $^{19}\text{F}$  NMR serves as a highly sensitive and direct probe for the fluorine substituent's electronic environment and position.[1][2] This combined analysis allows for the complete and confident assignment of the molecular structure.

## Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Fluoro-4-isopropoxyaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a Fourier Transform NMR spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
- **Data Acquisition:**
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{19}\text{F}$  NMR spectrum, using an appropriate reference standard.
  - (Optional but Recommended) Perform 2D correlation experiments, such as NOESY, to confirm through-space proximities.

## Diagram: NMR Experimental Workflow

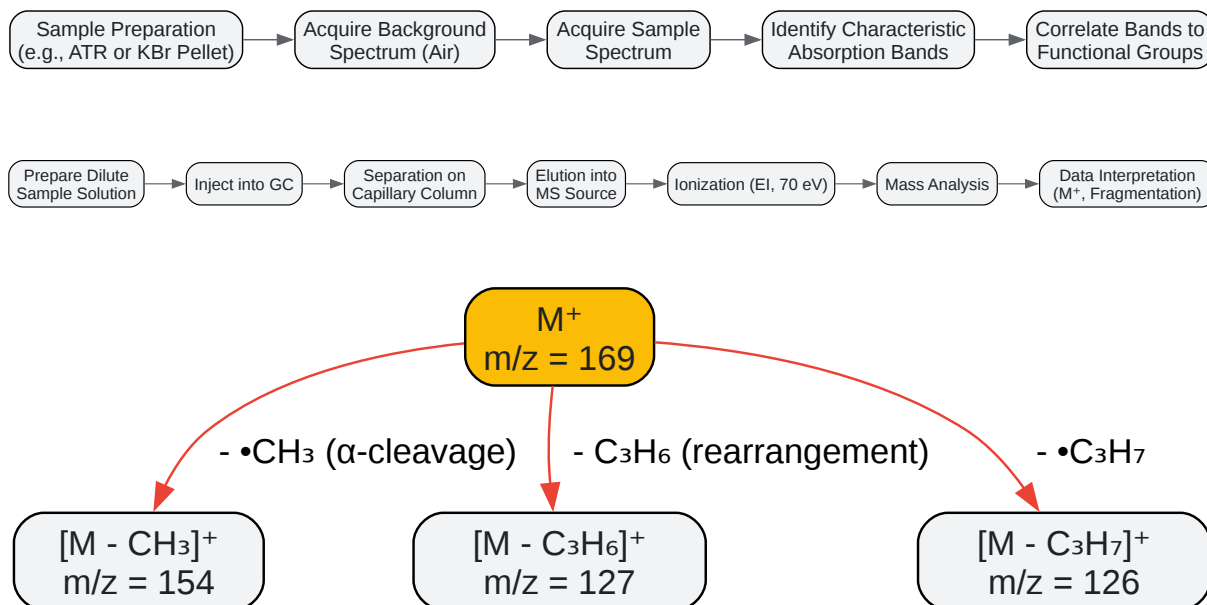


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Caption: Workflow for NMR Spectroscopic Analysis.

## Spectral Interpretation and Data

The structure of **3-Fluoro-4-isopropoxyaniline** with atom numbering for NMR assignment is shown below.



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## References

- 1. 3-Fluoro-4-isopropoxyaniline | 97566-69-3 | Benchchem [benchchem.com]
- 2. biophysics.org [biophysics.org]
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